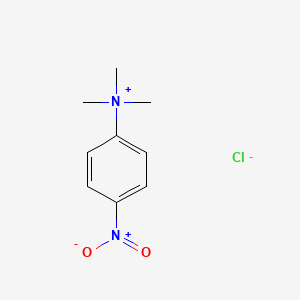

p-Nitrophenyltrimethylammonium chloride

Description

Properties

CAS No. |

15177-70-5 |

|---|---|

Molecular Formula |

C9H13ClN2O2 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

trimethyl-(4-nitrophenyl)azanium;chloride |

InChI |

InChI=1S/C9H13N2O2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |

InChI Key |

FHFNHITZETXPDI-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Quaternization via Methylation of p-Nitrophenyl Amines or Phenols

The most common synthetic route for quaternary ammonium salts like p-nitrophenyltrimethylammonium chloride involves the reaction of a tertiary amine precursor with a methyl halide (e.g., methyl chloride) in an appropriate solvent. This method is analogous to the preparation of triphenylmethylphosphonium chloride, where methyl chloride reacts with triphenylphosphonium in methanol solvent under controlled temperature and pressure conditions to yield the quaternary salt with high purity.

$$

\text{p-Nitrophenyl-N(CH}3)2 + \text{CH}3\text{Cl} \rightarrow \text{p-Nitrophenyl-N(CH}3)_3^+ \text{Cl}^-

$$

Preparation Process Summary:

- Dissolve the tertiary amine precursor (e.g., p-nitrophenyl dimethylamine) in methanol.

- Add methyl chloride dropwise under stirring while maintaining temperature between 50°C and 60°C.

- After methyl chloride addition, raise temperature to 100°C–120°C and maintain for 5–8 hours.

- Cool the reaction mixture, isolate the solid product by centrifugation or filtration.

- Dry the product at 100°C–105°C for 8–24 hours.

- If purity <99%, recrystallize from methanol to enhance purity.

Solvent and Reaction Conditions Impact

Methanol is the preferred solvent due to its polarity and ability to dissolve both reactants and products, facilitating reaction kinetics and product isolation. Temperature control is crucial to avoid side reactions such as over-alkylation or decomposition of sensitive nitro groups. Pressurized reactors can enhance methyl chloride solubility and reaction rate, especially for industrial-scale synthesis.

Comparative Data Table of Preparation Parameters

| Aspect | Method 1: Direct Methylation (Quaternization) | Method 2: Protection-Nitration-Deprotection (for related compounds) |

|---|---|---|

| Starting Material | p-Nitrophenyl dimethylamine | β-Phenyl ethylamine |

| Methylating Agent | Methyl chloride | Not applicable |

| Solvent | Methanol | Methanol, concentrated sulfuric acid |

| Temperature Range | 50–120°C | Room temperature (nitration), reflux (deprotection) |

| Reaction Time | 5–8 hours | Several hours per step |

| Pressure | 9–10 kg/cm² (industrial scale) | Atmospheric |

| Purification | Drying, recrystallization | Filtration, recrystallization |

| Yield | >99% purity achievable | ~80% yield for intermediates, ~82% final product yield |

| Scale | Industrial scale possible | Industrial scale possible |

Research Findings and Industrial Relevance

- The direct methylation method using methyl chloride in methanol solvent under controlled temperature and pressure conditions yields this compound with high purity (>99%) suitable for industrial applications.

- Recrystallization steps are critical to achieve the desired purity, especially when scaling up synthesis.

- Protection-nitration-deprotection strategies, while more complex, offer routes to nitro-substituted amine salts with good yields and may be adapted for related ammonium salt syntheses.

- Methanol as solvent is consistently favored for its solubilizing properties and facilitation of reaction kinetics.

- Industrial processes benefit from pressure reactors to maintain methyl chloride in solution and enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyltrimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as p-nitrophenyltrimethylammonium hydroxide.

Reduction Reactions: The major product is p-aminophenyltrimethylammonium chloride.

Oxidation Reactions: Various oxidation products can be formed depending on the conditions used.

Scientific Research Applications

Chemistry: p-Nitrophenyltrimethylammonium chloride is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds. It is also used in studies involving nucleophilic substitution reactions.

Biology: In biological research, this compound is used as a model compound to study the interactions of quaternary ammonium compounds with biological membranes and proteins.

Industry: In industrial applications, this compound is used as a phase-transfer catalyst in various chemical processes, enhancing the efficiency of reactions involving immiscible phases.

Mechanism of Action

The mechanism of action of p-Nitrophenyltrimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, affecting their function. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound* | C₉H₁₃ClN₂O₂ | ~217.67 (calculated) | Not provided | Para-nitro group on aromatic ring |

| Phenyltrimethylammonium chloride | C₉H₁₄ClN | 171.67 | 138-24-9 | Unsubstituted phenyl ring |

| Trimethylamine hydrochloride | C₃H₉N·HCl | 95.57 | 593-81-7 | No aromatic ring; aliphatic structure |

| (3-Acrylamidopropyl)trimethylammonium chloride | C₉H₁₉ClN₂O | 206.72 | 45021-77-0 | Acrylamide functional group |

Key Observations :

- The nitro group in this compound increases polarity and molecular weight compared to phenyltrimethylammonium chloride .

- Aliphatic analogs like trimethylamine hydrochloride lack aromaticity, reducing their thermal stability and reactivity in aromatic substitution reactions .

- Functionalized derivatives (e.g., acrylamide-containing salts) are tailored for polymer chemistry, unlike nitro-substituted variants, which are more likely used in synthetic organic chemistry .

Physical Properties

Table 2: Physical Characteristics

| Compound | Melting Point (°C) | Solubility | Stability Notes |

|---|---|---|---|

| This compound* | Not reported | Likely polar solvents (e.g., methanol) | Stable under anhydrous conditions |

| Phenyltrimethylammonium chloride | 246–248 | Soluble in water, methanol | Hygroscopic; decomposes at high temps |

| Trimethylamine hydrochloride | ~280 (dec.) | Water, ethanol | Decomposes upon heating |

*Data for this compound is inferred from synthesis methods ; exact measurements are absent in provided sources.

Key Observations :

Functional Differences :

- The nitro group enhances electrophilicity, making this compound more reactive toward nucleophiles than its non-nitro counterpart .

- Phenyltrimethylammonium chloride’s unsubstituted ring favors applications requiring mild reactivity, such as surfactant formulations .

Biological Activity

p-Nitrophenyltrimethylammonium chloride (p-NPTAC) is a quaternary ammonium compound known for its diverse biological activities, particularly in antimicrobial applications. This article reviews the biological activity of p-NPTAC, focusing on its mechanisms of action, effectiveness against various microorganisms, and potential applications in medical and industrial fields.

Chemical Structure and Properties

p-NPTAC has the chemical formula C₉H₁₃ClN₂O₂ and features a positively charged nitrogen atom, which is critical for its interaction with biological membranes. Its structure allows it to act as a surfactant, facilitating its penetration into microbial cell walls.

The biological activity of p-NPTAC primarily stems from its ability to disrupt microbial cell membranes. The positively charged nitrogen interacts with negatively charged components of bacterial membranes, leading to:

- Membrane Disruption : p-NPTAC integrates into the lipid bilayer, causing leakage of cellular contents and eventual cell lysis.

- Inhibition of Cellular Functions : By disrupting membrane integrity, p-NPTAC can inhibit essential cellular processes such as respiration and nutrient uptake .

Antimicrobial Activity

Research has demonstrated that p-NPTAC exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on the type of bacteria due to differences in cell wall structure.

Efficacy Against Bacteria

- Gram-Positive Bacteria : Generally more susceptible due to their single membrane structure. Studies show that p-NPTAC can achieve minimum inhibitory concentrations (MICs) as low as 0.5 mg/L against strains like Staphylococcus aureus.

- Gram-Negative Bacteria : These bacteria are typically more resistant due to their dual membrane structure. However, p-NPTAC still demonstrates activity, albeit at higher MICs ranging from 1 to 10 mg/L depending on the strain .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including p-NPTAC. Results indicated that it effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 1 mg/L, showcasing its potential in clinical settings .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of p-NPTAC on human skin fibroblasts and embryonic kidney cells. The compound exhibited moderate toxicity, comparable to benzalkonium chloride but slightly higher than miramistin. Importantly, it showed no significant DNA-damaging effects in the Ames test, indicating a favorable safety profile for potential therapeutic applications .

Comparative Efficacy Table

| Bacterial Strain | MIC (mg/L) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Gram-positive |

| Escherichia coli | 2 | Gram-negative |

| Pseudomonas aeruginosa | 5 | Gram-negative |

| Listeria monocytogenes | 1 | Gram-positive |

Q & A

Basic Research Questions

Q. What are the key physical properties and analytical methods used to identify p-Nitrophenyltrimethylammonium chloride in laboratory settings?

- Answer: The compound is identified by its molecular formula (C₉H₁₄ClN), molecular weight (171.67 g/mol), and melting point (246–248°C) . Purity assessment typically combines melting point analysis with spectroscopic techniques such as nuclear magnetic resonance (NMR) to confirm structural integrity. For example, NMR can resolve aromatic proton signals and trimethylammonium groups, while gas chromatography may isolate isomers during synthesis .

Q. What safety protocols are critical when handling this compound in research laboratories?

- Answer: Safety measures include using personal protective equipment (PPE), avoiding inhalation, and storing the compound as a combustible solid (Storage Class Code 6.1C) in well-ventilated areas. In case of exposure, immediate first aid involves moving to fresh air and consulting a physician. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines, including WGK 2 classification for aquatic toxicity .

Q. What synthetic routes are recommended for preparing this compound, and how is purity validated?

- Answer: Synthesis often involves quaternization of p-nitroaniline derivatives with methylating agents, followed by chloride salt formation. For instance, electrolytic reduction of precursor salts like p-Nitrophenyltrimethylammonium perchlorate in dimethyl sulfoxide (DMSO) has been documented . Purity is validated via melting point consistency, HPLC for residual solvent analysis, and mass spectrometry to confirm molecular weight .

Advanced Research Questions

Q. How can electrochemical reduction techniques generate radical intermediates from this compound, and what methods characterize these species?

- Answer: Bulk electrolysis in aprotic solvents (e.g., DMSO) with supporting electrolytes like tetra-n-propylammonium perchlorate can generate zwitterion radicals. Electron spin resonance (ESR) spectroscopy at X-band frequencies (9 GHz) is used to detect hyperfine splitting patterns, providing insights into radical structure and stability . Comparative analysis with literature ESR spectra ensures accurate assignment .

Q. What reaction parameters are optimized during the synthesis of quaternary ammonium salts like this compound?

- Answer: Key parameters include:

- Temperature: Controlled heating to avoid decomposition (e.g., maintaining <200°C for nitro-group stability).

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

- Reaction time: Monitored via TLC or in situ NMR to prevent over-alkylation.

Gas chromatography is critical for isolating para isomers from ortho/meta byproducts .

Q. How do researchers select supporting electrolytes for electrochemical studies involving this compound?

- Answer: Electrolytes must exhibit high ionic conductivity, electrochemical stability, and inertness toward reactive intermediates. Tetraalkylammonium salts (e.g., tetra-n-propylammonium perchlorate) are preferred due to their wide potential windows. Compatibility with the solvent (e.g., DMSO) and absence of redox-active impurities are validated via cyclic voltammetry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.